Strychnilactone
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Overview
Description
Strychnilactone is a natural product found in Lindera aggregata with data available.
Scientific Research Applications
Chemical Structure and Isolation
- Strychnilactone was isolated from the root of Lindera strychnifolia. Its structure was elucidated using NMR and X-ray analysis. Strychnistenolide, a related compound, was found to epimerize in pyridine but remains a single stereoisomer in CHCl3 (Kouno, Hirai, Fukushige, Jiang, & Tanaka, 2001).
Pharmacological Effects and Toxicity Studies
- Semen Strychni, which contains this compound, has anti-tumor, analgesic, and anti-inflammatory effects. However, its clinical use is limited due to potential nephrotoxicity. Research on Semen Strychni has identified biomarkers and metabolic pathways affected by its toxicity, providing insights into its pharmacological effects and potential risks (Gu, Li, Zhang, Wang, Zhang, Zhang, Liu, Bi, & Chen, 2015).
Cytotoxicity and Antibacterial Activity
- Essential oils and fractions of ethanol extract from Lindera strychnifolia, containing this compound, exhibit cytotoxicity against various cancer cell lines and antibacterial activity. This suggests potential applications in cancer therapy and infection control (Yan, Yang, Zeng, & Zou, 2009).
Detoxification Effects
- Licorice's detoxification effect on Semen Strychni-induced toxicity was investigated, highlighting the interplay between herbal compounds like this compound and other herbal remedies in mitigating adverse effects (Xiang, Wang, Wen, Zhang, Duan, Wang, Yan, Li, & Fang, 2020).
Neuroprotective Effects
- Neurotoxicity induced by Strychnos alkaloids (including this compound) was studied, with findings suggesting potential protective effects of certain compounds against this toxicity. This research offers insights into alleviating neurotoxic effects in clinical settings (Sun, Chen, Hou, Sun, Wang, Li, Lv, & Chen, 2018).
Properties
Molecular Formula |
C17H24O6 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(1S,2S,4R,5S,6S,7R)-7-hydroxy-5-(hydroxymethyl)-1,5-dimethyl-9-oxo-10-oxatricyclo[4.4.0.02,4]decan-8-ylidene]propanoate |
InChI |
InChI=1S/C17H24O6/c1-5-22-14(20)8(2)11-12(19)13-16(3,7-18)9-6-10(9)17(13,4)23-15(11)21/h9-10,12-13,18-19H,5-7H2,1-4H3/b11-8-/t9-,10+,12+,13-,16+,17+/m1/s1 |
InChI Key |
DJDKZANFSFUDRP-UILVZOIHSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\1/[C@@H]([C@@H]2[C@@]([C@@H]3C[C@@H]3[C@@]2(OC1=O)C)(C)CO)O)/C |
Canonical SMILES |
CCOC(=O)C(=C1C(C2C(C3CC3C2(OC1=O)C)(C)CO)O)C |
Synonyms |
strychnilactone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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